molecular formula C6H11ClFNO2 B6164077 3-fluoropiperidine-3-carboxylic acid hydrochloride CAS No. 2639430-14-9

3-fluoropiperidine-3-carboxylic acid hydrochloride

Cat. No.: B6164077
CAS No.: 2639430-14-9
M. Wt: 183.61 g/mol
InChI Key: LCCXBDICDFPGLL-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoropiperidine-3-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Fluoropiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoropiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the fluorine atom.

    4-Fluoropiperidine: A fluorinated derivative with the fluorine atom at the 4-position.

    3-Chloropiperidine-3-carboxylic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

3-Fluoropiperidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated or differently fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639430-14-9

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

3-fluoropiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-3-8-4-6;/h8H,1-4H2,(H,9,10);1H

InChI Key

LCCXBDICDFPGLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C(=O)O)F.Cl

Purity

95

Origin of Product

United States

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